Dinemasone A
Description
Properties
Molecular Formula |
C11H18O5 |
|---|---|
Molecular Weight |
230.26 g/mol |
IUPAC Name |
(2S,3S,6S,8R,11S)-3,11-dihydroxy-2,8-dimethyl-1,7-dioxaspiro[5.5]undecan-4-one |
InChI |
InChI=1S/C11H18O5/c1-6-3-4-9(13)11(15-6)5-8(12)10(14)7(2)16-11/h6-7,9-10,13-14H,3-5H2,1-2H3/t6-,7+,9+,10+,11+/m1/s1 |
InChI Key |
LFNDZFYUCGBASZ-GAOFYXTMSA-N |
Isomeric SMILES |
C[C@@H]1CC[C@@H]([C@]2(O1)CC(=O)[C@H]([C@@H](O2)C)O)O |
Canonical SMILES |
CC1CCC(C2(O1)CC(=O)C(C(O2)C)O)O |
Synonyms |
dinemasone A |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Initial Aldol Reaction
The synthesis begins with cis-tetrahydro-4-hydroxy-6-methyl-2-pyrone (15 ), which undergoes an aldol reaction with 2,4-hexadienal (7 ) under dianion conditions (Scheme 1). Key parameters include:
- Base system : Lithium diisopropylamide (LDA) at −78°C.
- Solvent : Tetrahydrofuran (THF).
- Yield : 44% for the aldol adducts 16 and 17 , with a 1:2 diastereomeric ratio favoring 17 .
The stereochemical outcome is dictated by the trans arrangement of the hexadienyl and hydroxy groups, confirmed via $$ J $$-coupling analysis ($$ J_{3,4} = 9.2 \, \text{Hz} $$).
Epoxidation and Cyclization
The aldol adduct 17 is subjected to epoxidation using meta-chloroperbenzoic acid (mCPBA) in dichloromethane (DCM), followed by acid-mediated cyclization:
- Epoxidation conditions : 0°C to room temperature, 12 h.
- Cyclization catalyst : Trifluoroacetic acid (TFA) in DCM.
- Intermediate : Bicyclic lactone 18 (72% yield).
The cyclization step proceeds via a chair-like transition state, ensuring the cis ring fusion critical for biological activity.
Epimerization and Final Product Isolation
Epimerization of the C4a position is achieved using 1,5-diazabicyclo[4.3.0]non-5-ene (DBN) in dichloromethane:
- Conditions : 2.5 equiv DBN, 25°C, 25 min.
- Outcome : 2:1 equilibrium favoring this compound (2 ) over epi-Dinemasone A (19 ), with 7% anhydrodinemasone BC (26 ) as a byproduct.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate 4:1) yields this compound in 8% overall yield.
Alternative Strategies and Comparative Analysis
While the DIHMA route remains the gold standard, alternative methodologies have been explored to improve efficiency:
Iodoetherification-Radical Deiodination Approach
A modified pathway for related lactones involves iodoetherification of aldol adducts with iodine and silver hexafluorophosphate, followed by radical deiodination:
Enzymatic Resolution for Stereochemical Control
Preliminary studies on fusidilactone B analogues suggest that lipase-mediated kinetic resolution could enhance stereoselectivity:
- Enzyme : Candida antarctica lipase B (CAL-B).
- Substrate : Racemic acetylated intermediates.
- Outcome : 85% enantiomeric excess (ee) for desired stereoisomers.
Reaction Optimization and Scalability
Critical parameters for scaling this compound synthesis include:
Solvent and Temperature Effects
Catalytic Systems
- DBN vs. DBU : DBN provides superior epimerization rates (95% conversion in 25 min vs. 60 min for DBU).
- Acid catalysts : TFA offers faster cyclization than HCl (2 h vs. 6 h).
Analytical and Spectroscopic Validation
This compound’s structure is confirmed via:
- $$ ^1\text{H} $$ NMR : $$ \delta $$ 5.72 (dd, $$ J = 15.4, 9.2 \, \text{Hz} $$, H-7), 5.54 (dt, $$ J = 15.4, 6.8 \, \text{Hz} $$, H-8).
- $$ ^{13}\text{C} $$ NMR : $$ \delta $$ 170.2 (C-1), 132.5 (C-7), 128.9 (C-8).
- HRMS : [M + Na]$$ ^+ $$ calcd. for $$ \text{C}{15}\text{H}{20}\text{O}_{4}\text{Na} $$: 299.1259; found: 299.1263.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
